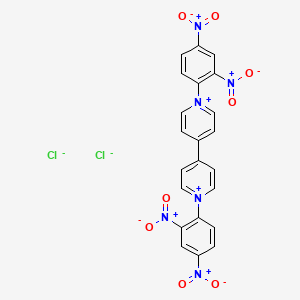

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The compound this compound represents a sophisticated member of the viologen family with a precisely defined chemical structure and nomenclature system. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride, which accurately describes the quaternary bipyridinium core structure with its specific substitution pattern. The Chemical Abstracts Service registry number 41168-79-0 provides the definitive identification for this compound in chemical databases and literature.

The molecular formula C22H14Cl2N6O8 reveals the complex composition of this viologen derivative, with a molecular weight of 561.29 grams per mole. The compound exists as a solid crystalline material at room temperature, appearing as a light yellow to yellow to orange powder or crystal depending on the specific preparation conditions. The physical characteristics include water solubility, which is characteristic of many viologen compounds due to their ionic nature. The compound maintains high purity standards, with commercial preparations typically exceeding 97.0 percent purity as determined by high-performance liquid chromatography analysis.

The nomenclature reflects the structural complexity of this viologen derivative, where the bipyridinium core is substituted at both nitrogen centers with 2,4-dinitrophenyl groups. This substitution pattern distinguishes it from simpler viologen derivatives such as methyl viologen (paraquat) and provides unique electronic and steric properties. The presence of two chloride counterions balances the dication charge of the bipyridinium system, forming a stable salt structure suitable for various chemical applications.

The International Union of Pure and Applied Chemistry classification system places this compound within the broader category of quaternary ammonium salts, specifically as a bipyridinium derivative. The systematic approach to naming ensures consistent identification across international chemical literature and regulatory databases. Alternative nomenclature includes N,N'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride, which emphasizes the nitrogen substitution pattern characteristic of viologen compounds.

Historical Context of Viologen Derivatives in Coordination Chemistry

The historical development of viologen derivatives in coordination chemistry traces back to the late 19th century when the fundamental bipyridinium structures were first synthesized and characterized. The viologen family was initially discovered in 1882 by Austrian chemists Hugo Weidel and his student M. Russo, who synthesized paraquat as an iodide salt without recognizing its eventual significance in agricultural and chemical applications. This early work established the foundation for understanding quaternary bipyridinium compounds, though their coordination chemistry applications would not be fully realized for several decades.

The term "viologen" itself derives from the characteristic violet coloration observed upon reduction of these compounds, with the Latin "gen" meaning generator, thus indicating their role as violet color generators. This color-changing property became fundamental to their later applications in coordination chemistry and materials science. In 1933, scientists Michaelis and Hill discovered the reduction-oxidation properties of viologen compounds, which proved crucial for understanding their electronic behavior and eventual applications in coordination systems. These redox properties make viologens particularly valuable as electron-transfer mediators and redox-active ligands in coordination complexes.

The systematic exploration of viologen derivatives in coordination chemistry accelerated significantly in the latter half of the twentieth century as researchers began to appreciate their unique electronic properties and structural versatility. Viologens are characterized by their bipyridinium core structure with the general formula (C5H4NR)2^n+, where the pyridyl groups can be further modified to introduce various functional groups. The quaternization process, which converts neutral bipyridine to the charged viologen species, represents a crucial synthetic transformation that enables the formation of coordination compounds with enhanced electronic properties.

Modern coordination chemistry has embraced viologen derivatives as versatile building blocks for constructing complex supramolecular assemblies and functional materials. The incorporation of viologen units into coordination polymers enables the molecular skeleton to exhibit unique photochromic, electrochromic, and redox-switching behaviors. Two-dimensional coordination polymers constructed from viologen-based ligands demonstrate remarkable structural diversity, forming networks with large honeycomb-like hexagonal cavities that can accommodate guest molecules. These developments represent a significant evolution from the early discovery of simple viologen compounds to sophisticated coordination architectures.

The photochromic properties of viologen-based coordination polymers have opened new avenues for materials applications, including inkless and erasable printing technologies. These compounds display reversible color changes from pale yellow to green under ultraviolet light, visible light, or sunlight exposure, demonstrating the practical utility of viologen coordination chemistry. The mechanisms underlying these photochromic behaviors involve electron transfer processes facilitated by the viologen redox activity, highlighting the continued relevance of the early discoveries regarding viologen reduction-oxidation properties.

Role in Supramolecular Host-Guest Systems

The incorporation of this compound and related viologen derivatives into supramolecular host-guest systems represents a significant advancement in modern coordination chemistry and materials science. Viologen compounds function as exceptionally effective guest molecules in various macrocyclic host systems, particularly with cucurbituril family hosts where they demonstrate strong binding affinities and unique recognition properties. The ability of viologen derivatives to form stable host-guest complexes stems from their cationic nature, which provides favorable electrostatic interactions with electron-rich host cavities.

Cucurbituril-viologen host-guest systems have emerged as paradigmatic examples of supramolecular recognition, with methyl viologen forming particularly stable ternary complexes designated as cucurbituril-methyl viologen-guest systems. These ternary complexes exhibit binding constants that can be rapidly estimated using electrochemical methods, achieving high precision in logarithmic binding constant determinations within measurement times of less than ten minutes. The correlation between reduction potential and binding affinity in these systems provides a powerful analytical tool for characterizing host-guest interactions and predicting the behavior of unknown guest molecules.

The dynamics of viologen-containing host-guest complexes have been extensively studied using selective exchange nuclear magnetic resonance spectroscopy, revealing dissociative exchange mechanisms accompanied by negative activation entropies. These thermodynamic and kinetic studies demonstrate that exchange processes are primarily driven by binding thermodynamics, with guest binding influenced by steric and electronic modifications to both host and guest components. Nonsymmetric viologen guests with bulky substituents, such as those found in this compound, exhibit more unidirectional binding and slower exchange rates compared to less sterically hindered derivatives.

Porphyrin cage compounds represent another important class of hosts for viologen guest molecules, forming complexes that demonstrate sophisticated recognition patterns and exchange dynamics. The host-guest complexation between porphyrin cages and viologen derivatives reveals directionally unique orientations within the host cavity, reflecting the structural complementarity between these supramolecular components. These studies provide fundamental insights into the factors governing chemical exchange in host-guest systems, with implications for processivity in catalytic applications.

The redox-active nature of viologen guests introduces additional complexity and functionality to supramolecular host-guest systems, enabling redox-controlled switching between different binding modes. Viologen-cucurbituril systems demonstrate redox control of dimerization versus inclusion processes, where pseudorotaxane formation can be modulated through electrochemical reduction of the bipyridinium units. This redox switching capability opens possibilities for developing responsive materials and molecular devices based on controlled host-guest recognition.

The development of viologen-amino acid hybrid molecules has expanded the scope of host-guest chemistry by enabling the incorporation of recognition elements into peptide sequences. These hybrid systems can function as guests for cucurbituril hosts while simultaneously serving as building blocks for solid-phase peptide synthesis, creating opportunities for developing stimuli-responsive peptide materials. The ability to integrate viologen recognition sites into biological sequences represents a significant advancement in the design of functional biomaterials with controllable properties.

Eigenschaften

IUPAC Name |

1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRYWXJIGDXDLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557716 | |

| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41168-79-0 | |

| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct N-Arylation of 4,4'-Bipyridine with 2,4-Dinitrochlorobenzene

- The principal synthetic route involves the reaction of 4,4'-bipyridine with 1-chloro-2,4-dinitrobenzene under reflux conditions in polar solvents such as methanol, ethanol, dimethylformamide (DMF), or acetonitrile.

- The reaction proceeds via nucleophilic aromatic substitution where the nitrogen atoms of bipyridine attack the electrophilic aromatic carbon bearing the chlorine substituent in the 2,4-dinitrochlorobenzene.

- The reaction yields the bis-substituted bipyridinium salt as a dichloride.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Reactants | 4,4'-Bipyridine; 1-chloro-2,4-dinitrobenzene |

| Solvents | Methanol, Ethanol, DMF, Acetonitrile |

| Temperature | Reflux (~60–80°C depending on solvent) |

| Stoichiometry | 4 equivalents of 1-chloro-2,4-dinitrobenzene per bipyridine (bulk method) |

| Reaction Time | Several hours to 2 days (depending on scale and solvent) |

| Yield | Best yields obtained in bulk with 4 equiv. reagent; typically moderate to good yields (~60-70%) |

- Bulk reaction without solvent or with minimal solvent and excess 1-chloro-2,4-dinitrobenzene (melting point ~54°C) gives the best yield.

- The product precipitates as a dichloride salt due to the formation of bipyridinium dications.

- A study reported the synthesis by refluxing 4,4'-bipyridine with 1-chloro-2,4-dinitrobenzene in various solvents, with the highest yield obtained in bulk conditions using 4 equivalents of the chloronitrobenzene derivative.

- The product was characterized by ^1H NMR, showing distinct signals consistent with the bipyridinium and dinitrophenyl aromatic protons.

Purification and Isolation

- After completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

- The crude solid is washed sequentially with ethanol, ethyl acetate, DMF (using sonication), and acetone to remove impurities and unreacted starting materials.

- The final product is dried under vacuum to yield a pale powder.

Alternative Routes and Considerations

- While the direct nucleophilic aromatic substitution is the main route, literature on similar N-arylated bipyridinium compounds suggests that reaction parameters such as solvent choice, temperature, and reagent stoichiometry significantly influence yield and purity.

- No significant alternative synthetic routes (e.g., via metal-catalyzed coupling) are documented for this specific compound, likely due to the high reactivity of the chloronitrobenzene electrophile.

- The reaction is sensitive to moisture and requires anhydrous or controlled conditions to prevent hydrolysis of the chloronitrobenzene.

Summary Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Materials | 4,4'-Bipyridine; 1-chloro-2,4-dinitrobenzene |

| Reaction Type | Nucleophilic aromatic substitution (N-arylation) |

| Solvents Used | Methanol, Ethanol, DMF, Acetonitrile, Bulk |

| Temperature Range | Reflux (~60–80°C) |

| Reaction Time | Hours to 2 days |

| Stoichiometry | 1:4 (bipyridine:chloronitrobenzene) for best yield |

| Isolation Method | Filtration, washing with EtOH, EtOAc, DMF, acetone |

| Purification | Repeated washing and vacuum drying |

| Typical Yield | 60–70% |

| Characterization | ^1H NMR, consistent with literature |

Research Findings and Notes

- The preparation method is well-established and reproducible, with the bulk reaction providing the highest yield due to the melting point and reactivity of 1-chloro-2,4-dinitrobenzene.

- The reaction mechanism involves the bipyridine nitrogen lone pairs attacking the electron-deficient aromatic carbon bearing the chlorine, facilitated by the strong electron-withdrawing nitro groups at positions 2 and 4, which activate the aromatic ring toward nucleophilic substitution.

- The product's dichloride salt form results from the bipyridinium dication balanced by chloride anions from the chloronitrobenzene reagent.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Substitution reactions may involve the replacement of chlorine atoms with other functional groups using nucleophiles such as ammonia or amines.

Oxidation Products: : Oxidation of the compound can lead to the formation of dinitrophenyl derivatives and other oxidized products.

Reduction Products: : Reduction reactions can produce the corresponding hydroxylamine derivatives and other reduced forms.

Substitution Products: : Substitution reactions can yield a variety of substituted bipyridinium compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

BPDNP is widely used in electrochemistry due to its ability to undergo reversible redox reactions. It serves as a redox mediator in various electrochemical systems.

- Case Study : In a study on the electrochemical behavior of BPDNP, it was demonstrated that this compound could effectively facilitate electron transfer processes in modified electrodes, enhancing the sensitivity of electrochemical sensors for detecting biomolecules such as glucose and dopamine .

Photochemical Applications

BPDNP exhibits photochromic properties, making it useful in studies related to light-induced reactions.

- Case Study : Research has shown that BPDNP can be incorporated into polymer matrices to create photoresponsive materials. These materials can change their physical properties upon exposure to light, which has potential applications in smart coatings and sensors .

Analytical Chemistry

In analytical chemistry, BPDNP is employed as a reagent for the detection of various analytes through colorimetric methods.

- Case Study : A notable application involves using BPDNP as a colorimetric indicator for the detection of thiols. The compound undergoes a distinct color change upon reaction with thiols, allowing for easy visual detection and quantification .

Biological Research

BPDNP has been explored for its potential use in biological systems, particularly as a probe for studying cellular processes.

- Case Study : In cellular imaging studies, BPDNP has been utilized to track changes in cellular redox states. Its fluorescent properties allow researchers to visualize oxidative stress within cells, providing insights into various pathological conditions .

Comparative Analysis of Applications

The following table summarizes the key applications of BPDNP along with their respective benefits:

| Application Area | Description | Benefits |

|---|---|---|

| Electrochemistry | Redox mediator in sensors | Enhanced sensitivity and selectivity |

| Photochemistry | Photoresponsive materials | Smart materials for coatings and sensors |

| Analytical Chemistry | Colorimetric detection of thiols | Simple visual detection and quantification |

| Biological Research | Probe for cellular redox states | Insights into oxidative stress and cellular health |

Wirkmechanismus

The compound exerts its effects through its redox-active nature, which allows it to participate in electron transfer reactions. The molecular targets and pathways involved include the transfer of electrons between the bipyridinium core and other molecules or ions in the system. This electron transfer process is crucial in various electrochemical applications and redox reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Viologens (4,4′-bipyridinium salts) exhibit tunable properties based on substituent groups. Below is a detailed comparison:

Structural and Electronic Differences

Key Research Findings

- Electron Transfer Efficiency : The dinitrophenyl groups in the target compound lower the LUMO energy (-3.2 eV vs. -2.8 eV for Paraquat), enhancing electron-accepting capacity .

- Morphological Control : In COF synthesis, this compound forms crystalline frameworks under solvothermal conditions, unlike amorphous structures from methyl viologens .

- Biocatalytic Systems : When paired with ZnTPPS, it achieves 85% formate yield in CO₂ reduction, outperforming benzyl viologen (≤50%) .

Biologische Aktivität

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride (commonly referred to as BPDNP) is a synthetic organic compound with a complex structure and notable biological activity. Its molecular formula is , and it has been studied for various applications, particularly in the fields of biochemistry and pharmacology.

- Molecular Weight : 561.29 g/mol

- CAS Number : 41168-79-0

- Appearance : Yellow crystalline powder

- Purity : ≥97% (HPLC) .

BPDNP exhibits its biological activity primarily through its interaction with cellular components. The compound is known to act as an electron acceptor, which can influence redox reactions within cells. This property makes it a candidate for studying electron transfer processes in biological systems.

Antimicrobial Properties

Research indicates that BPDNP has significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have demonstrated that BPDNP can enhance the efficacy of β-lactam antibiotics against resistant strains of Escherichia coli and Klebsiella pneumoniae by restoring their activity through a reversible mechanism .

Cytotoxicity Studies

Cytotoxicity assays reveal that BPDNP exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The compound's mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways. Notably, concentration-dependent effects were observed, suggesting potential therapeutic indices for further investigation .

Case Studies

- Case Study on Antimicrobial Resistance :

-

Cytotoxic Effects on Cancer Cells :

- A study assessing the effects of BPDNP on various cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values indicating potent cytotoxicity. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of resistant bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Synergistic Effects | Enhances antibiotic efficacy |

Table 2: Cytotoxicity IC50 Values

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS induction |

| MCF-7 | 12 | Mitochondrial pathway activation |

| Normal Cells | >50 | Selective toxicity |

Q & A

Q. What are the key structural features of 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride, and how do they influence its reactivity?

The compound consists of a 4,4'-bipyridinium core with 2,4-dinitrophenyl groups at the 1 and 1' positions, stabilized by chloride counterions. The electron-deficient bipyridinium core facilitates redox activity, while the nitro groups on the phenyl rings enhance π-π stacking interactions and charge-transfer properties. These features make it suitable for applications in electrochemistry or as a supramolecular building block. Structural confirmation via single-crystal X-ray diffraction (as demonstrated for similar bipyridinium derivatives) is critical to resolve potential ambiguities in substituent orientation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound is a yellow crystalline powder (≥97% purity by HPLC) with potential irritancy risks. Key safety measures include:

- Use of nitrile gloves and lab coats to avoid skin contact.

- Handling in a fume hood to prevent inhalation of fine particulates.

- Storage in a dry, cool environment away from reducing agents due to the nitro groups' explosive potential.

Emergency procedures for spills involve vacuum collection with HEPA filtration to minimize dust dispersion .

Q. How can researchers verify the purity and identity of this compound?

- HPLC : Use a C18 column with UV detection at 254 nm (suitable for nitroaromatic absorption bands).

- Elemental Analysis : Compare experimental C, H, N, and Cl values with theoretical calculations (C: 47.09%, H: 2.51%, N: 14.96%, Cl: 12.63%).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M-Cl]⁺ at m/z 525.29 (calculated for C₂₂H₁₄N₆O₈⁺). Discrepancies may indicate residual solvents or incomplete counterion exchange .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., solvent-induced conformational changes). For example:

- NMR : The bipyridinium core may exhibit proton deshielding (δ ~8.5–9.5 ppm) in DMSO-d₆ due to charge delocalization.

- X-ray Crystallography : Single-crystal studies (e.g., trihydrate analogs) reveal rigid, planar geometries stabilized by π-stacking. If solvent molecules are disordered (as seen in related structures), refine the model using restraints or omit maps .

Q. What experimental design considerations are critical for studying its electron-transfer properties?

- Cyclic Voltammetry : Use a three-electrode system in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. The bipyridinium core typically shows two reversible redox waves (E₁/2 ~-0.5 V and -0.8 V vs. Ag/AgCl).

- Spectroelectrochemistry : Monitor UV-vis changes during reduction (e.g., loss of nitro group absorption at ~400 nm) to correlate electronic transitions with redox states.

- Control Experiments : Exclude oxygen rigorously, as the reduced species may react with O₂, complicating interpretation .

Q. How can computational modeling complement experimental studies of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials and compare with experimental cyclic voltammetry data.

- TD-DFT : Simulate UV-vis spectra to assign charge-transfer bands (e.g., transitions between nitro and bipyridinium moieties).

- Molecular Dynamics : Simulate aggregation behavior in solution to explain solubility limitations (e.g., poor solubility in polar aprotic solvents despite ionic structure) .

Q. What strategies can mitigate challenges in synthesizing derivatives of this compound?

- Counterion Exchange : Replace Cl⁻ with larger anions (e.g., PF₆⁻) via metathesis in ethanol to improve solubility for functionalization.

- Protection of Nitro Groups : Use Boc-protected intermediates to prevent unintended reduction during cross-coupling reactions.

- Microwave-Assisted Synthesis : Reduce reaction times for Suzuki-Miyaura couplings involving halogenated analogs, minimizing thermal degradation of the nitro groups .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

| Technique | Expected Data | Potential Pitfalls |

|---|---|---|

| ¹H NMR | δ 8.5–9.5 ppm (bipyridinium protons) | Signal broadening due to paramagnetic impurities |

| ESI-MS | [M-Cl]⁺ at m/z 525.29 | Adduct formation with Na⁺/K⁺ |

| XRD | Space group P2₁/c, Z = 4 | Solvent disorder in lattice |

Q. Table 2. Optimization of Redox Studies

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous CH₃CN | High dielectric constant, inert |

| Scan Rate | 100 mV/s | Balances reversibility and noise |

| Temperature | 25°C | Standard conditions for comparison |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.